molecular formula C11H19NO3 B14386731 2-(2-Methyl-2-nitropropyl)cycloheptan-1-one CAS No. 89718-58-1

2-(2-Methyl-2-nitropropyl)cycloheptan-1-one

Katalognummer: B14386731
CAS-Nummer: 89718-58-1
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: INOJOROMDAEXAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methyl-2-nitropropyl)cycloheptan-1-one is a chemical compound with a unique structure that includes a cycloheptane ring substituted with a nitropropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2-nitropropyl)cycloheptan-1-one typically involves the nitration of a suitable precursor, followed by cyclization. One common method involves the reaction of 2-methyl-2-nitropropane with cycloheptanone under acidic conditions to form the desired product. The reaction conditions often include the use of strong acids such as sulfuric acid or nitric acid to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methyl-2-nitropropyl)cycloheptan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cycloheptanone derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Methyl-2-nitropropyl)cycloheptan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Methyl-2-nitropropyl)cycloheptan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound may interact with specific proteins, altering their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-2-cyclopenten-1-one: A structurally related compound with a cyclopentenone ring.

    2-Methyl-2-nitropropane: A precursor used in the synthesis of 2-(2-Methyl-2-nitropropyl)cycloheptan-1-one.

Uniqueness

This compound is unique due to its cycloheptane ring structure combined with a nitropropyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

89718-58-1

Molekularformel

C11H19NO3

Molekulargewicht

213.27 g/mol

IUPAC-Name

2-(2-methyl-2-nitropropyl)cycloheptan-1-one

InChI

InChI=1S/C11H19NO3/c1-11(2,12(14)15)8-9-6-4-3-5-7-10(9)13/h9H,3-8H2,1-2H3

InChI-Schlüssel

INOJOROMDAEXAH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC1CCCCCC1=O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.